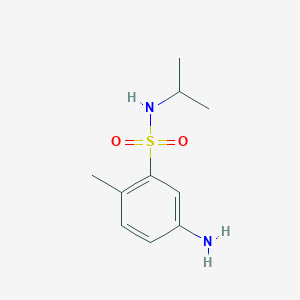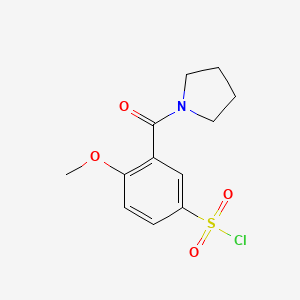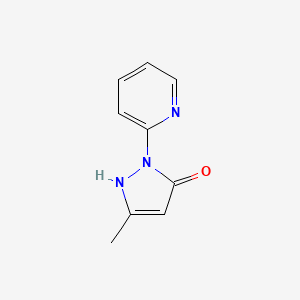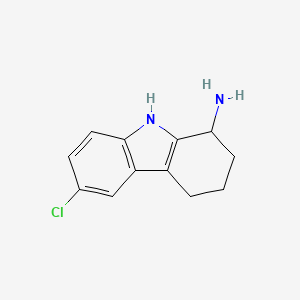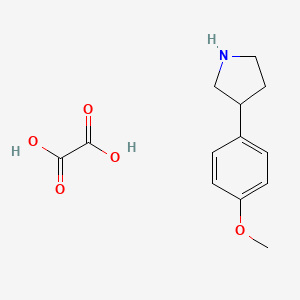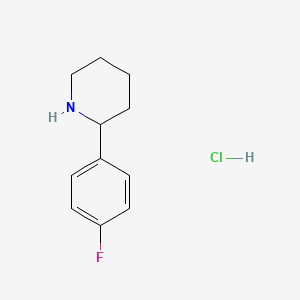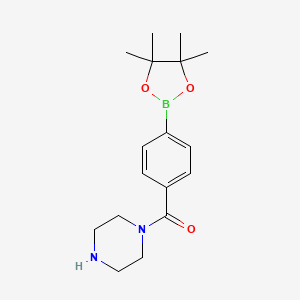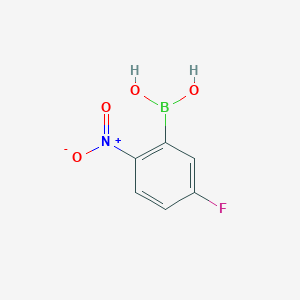
5-Fluoro-2-nitrobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-nitrobenzeneboronic acid: is an organoboron compound with the molecular formula C6H5BFNO4 and a molecular weight of 184.92 g/mol . It is a white powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-nitrobenzeneboronic acid typically involves the borylation of 5-fluoro-2-nitrobenzene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate (K2CO3) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The scalability of the Miyaura borylation makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-nitrobenzeneboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF).
Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 5-Fluoro-2-nitrobenzeneboronic acid is widely used in the synthesis of complex molecules through Suzuki-Miyaura coupling . It is particularly valuable in the construction of biaryl structures, which are common in many natural products and pharmaceuticals .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials . Its role in the synthesis of biaryl compounds also makes it important in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzeneboronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzeneboronic acid
- 4-Fluoro-2-nitrobenzeneboronic acid
- 2-Nitrobenzeneboronic acid
Uniqueness: 5-Fluoro-2-nitrobenzeneboronic acid is unique due to the presence of both a fluorine and a nitro group on the benzene ring . This combination of substituents provides distinct electronic properties, making it particularly useful in specific synthetic applications . The fluorine atom can influence the reactivity and stability of the compound, while the nitro group can act as an electron-withdrawing group, affecting the overall reactivity in coupling reactions .
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQRDFNZZCPGOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)[N+](=O)[O-])(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
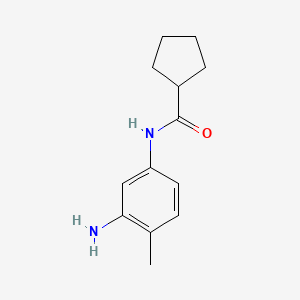
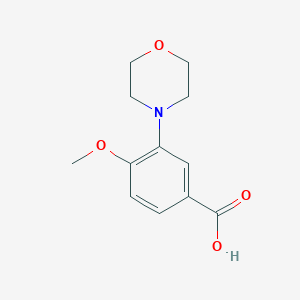
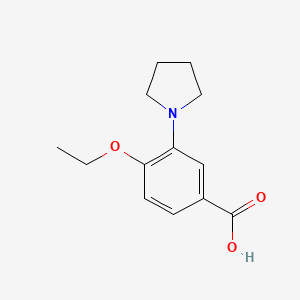

![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
![2-[(3-Methylbenzyl)sulfanyl]ethanamine](/img/structure/B1318638.png)
